![molecular formula C10H8BrNO2S B1470047 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1515396-01-6](/img/structure/B1470047.png)
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid”, similar compounds have been synthesized via Suzuki cross-coupling reactions . In these reactions, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine is coupled with various arylboronic acids to yield a variety of imine derivatives .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-[(4-bromothiophen-2-yl)methyl]pyrrolidine”, has been reported . It has a molecular weight of 246.17 and its InChI code is 1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 .
Chemical Reactions Analysis
As mentioned earlier, similar compounds have been synthesized via Suzuki cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide under a palladium catalyst .
Applications De Recherche Scientifique
Synthesis of Complex Molecules
- The synthesis of complex molecules often involves multifaceted reactions where specific functionalities of compounds like "1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid" play crucial roles. For example, the study by Saldías et al. (2020) discusses the reaction of pyridazine carboxylic acid with various reagents leading to a mononuclear ReI complex, showcasing how similar compounds can be intermediates in the preparation of coordination compounds (Saldías et al., 2020).
Antimicrobial and Anticancer Activity
- Compounds containing bromothiophene and pyrrole units have been studied for their antimicrobial and anticancer activities. A study highlights the synthesis of a Schiff base derived from 5-bromothiophene-2-carboxaldehyde, demonstrating significant cytotoxic activity against specific cell lines, indicating potential for research in therapeutic applications (M et al., 2022).
Material Science and Organic Electronics
- The structural features of bromothiophene and pyrrole derivatives have implications in material science, especially in the development of organic electronic devices. For instance, the synthesis of donor-acceptor polymers containing benzodithiophene units with thiophene as conjugated sides for solar cell applications showcases the utility of such compounds in enhancing the photovoltaic properties of organic materials (Kim et al., 2016).
Catalysis and Chemical Transformations
- Research on the catalytic properties and chemical transformations involving bromothiophene and pyrrole derivatives also constitutes a significant area of interest. For example, studies involving the synthesis of pyrroloquinoxalines and pyrrolopyridazines through reactions of bromo-butenones with diamines or phenylamines highlight the versatility of these compounds in catalyzing the formation of heterocyclic structures (Potikha et al., 2009).
Propriétés
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-8-3-9(15-6-8)5-12-2-1-7(4-12)10(13)14/h1-4,6H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXHAWISKLWLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



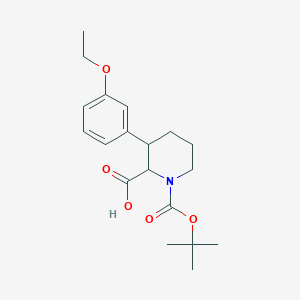
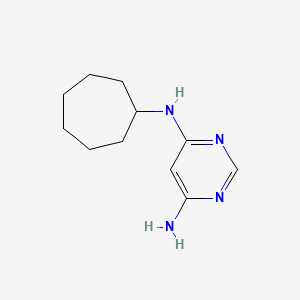
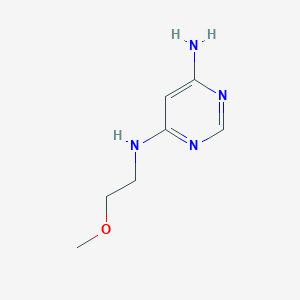
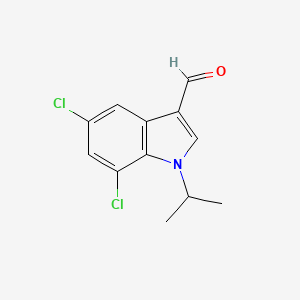
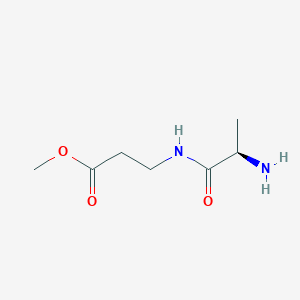
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
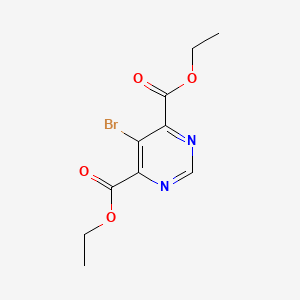
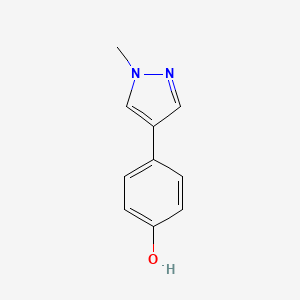

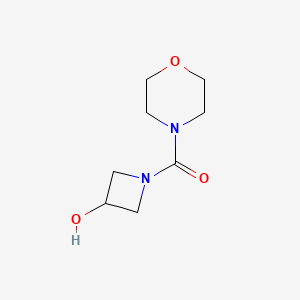
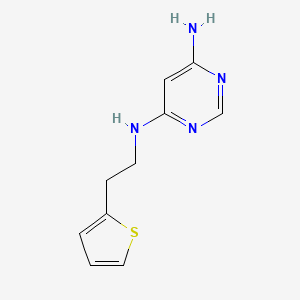
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
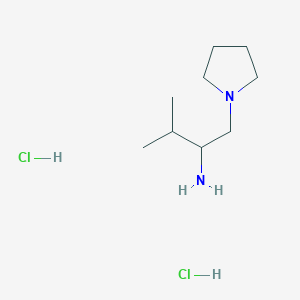
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)